molecular formula C20H23N3O2S2 B6432611 8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 627048-68-4

8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B6432611
CAS No.: 627048-68-4
M. Wt: 401.5 g/mol
InChI Key: WJDJKSBPSAHNTC-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a tetracyclic heterocyclic compound featuring a pyrimido[4,5-b]quinoline core substituted with a thiophen-2-yl group at position 5 and an isopropylsulfanyl moiety at position 2. This compound belongs to a class of pyrimidoquinoline derivatives synthesized via multicomponent reactions, often involving aldehydes, amines, and cyclic diketones . Its structural complexity and functional groups make it a candidate for pharmaceutical exploration, particularly in targeting epigenetic enzymes or kinase pathways, as suggested by analogs in the evidence .

Properties

IUPAC Name

8,8-dimethyl-2-propan-2-ylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-10(2)27-19-22-17-16(18(25)23-19)15(13-6-5-7-26-13)14-11(21-17)8-20(3,4)9-12(14)24/h5-7,10,15H,8-9H2,1-4H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDJKSBPSAHNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8,8-Dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula: C₁₈H₁₈N₂O₂S
  • Molecular Weight: 401.54 g/mol
  • SMILES Notation: CC(C)S(=O)(=O)C1=C(NC(=O)N1C2=CC=CS2)C(=O)C(=N)C(=O)N

Biological Activity Overview

The compound has been evaluated for various biological activities including antifungal and anticancer properties. Its structure suggests potential interactions with biological targets that warrant further investigation.

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. For instance, a study demonstrated that derivatives similar to this compound exhibited significant fungicidal activity against various fungal strains. The structure–activity relationship (SAR) indicated that modifications to the thiophene and pyrimidine rings could enhance efficacy.

Case Study: Fungicidal Efficacy

In a greenhouse trial evaluating several compounds:

  • Compound 4f (related to the target compound) showed an EC₅₀ of 1.96 mg/L against Colletotrichum dactylon.
  • Other derivatives demonstrated varying levels of activity with EC₅₀ values ranging from 4.69 mg/L to over 400 mg/L depending on structural modifications.
CompoundEC₅₀ (mg/L)Notes
4f1.96Highest activity
4a4.69Significant activity
4c19.89Moderate activity
4o>400Low activity

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanistic Insights

Research indicates that the compound may act by:

  • Inhibiting key enzymes involved in cancer cell metabolism.
  • Inducing oxidative stress leading to apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of the compound is highly dependent on its structural features. Modifications at specific positions on the thiophene and pyrimidine rings can significantly alter its potency.

Key Findings from SAR Studies:

  • Thiophene Substituents: Variations in substituents on the thiophene ring can enhance antifungal activity.
  • Pyrimidine Modifications: Changes in the nitrogen positioning within the pyrimidine core affect anticancer efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substituents: thiophen-2-yl (electron-rich aromatic system) and isopropylsulfanyl (bulky, lipophilic group). Below is a comparative analysis with structurally similar pyrimidoquinoline derivatives:

Table 1: Substituent and Molecular Property Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Spectral Data (IR/NMR)
Target Compound 5-(thiophen-2-yl), 2-(isopropylsulfanyl) C₂₁H₂₃N₃O₂S₂ 437.5* IR: ~1705 cm⁻¹ (C=O); δ 7.1–7.8 (thiophene H)†
5-(5-Methylfuran-2-yl)-2-(propylsulfanyl)-...dione 5-(5-methylfuran-2-yl), 2-(propylsulfanyl) C₁₉H₂₁N₃O₃S 363.4 IR: 1712 cm⁻¹ (C=O); δ 3.6–3.8 (CH₂ groups)
5-(2-Methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-...dione 5-(2-methoxyphenyl), 2-(methylsulfanyl) C₂₁H₂₃N₃O₃S 397.5 IR: 1708 cm⁻¹ (C=O); δ 6.7–7.1 (methoxyaryl H)
2-(Butan-2-ylsulfanyl)-5-(4-nitrophenyl)-...dione 5-(4-nitrophenyl), 2-(butan-2-ylsulfanyl) C₂₁H₂₂N₄O₄S 426.5 IR: 1674–1712 cm⁻¹ (C=O); δ 8.1–8.3 (nitroaryl H)

*Estimated based on analogs. †Predicted based on –4.

Key Observations:

  • Bioactivity : Nitrophenyl-substituted analogs () exhibit electron-withdrawing effects, which may alter binding affinity in enzymatic assays compared to electron-donating groups like methoxy or thiophene.

Key Observations:

  • Catalyst Efficiency : Tungstophosphoric acid (H₃PW₁₂O₄₀) in multicomponent reactions () enables high yields (>80%) under mild conditions, suggesting scalability for the target compound.
  • Time-Yield Trade-off : Longer reaction times (e.g., 8–12 hours in ) correlate with moderate yields, whereas shorter protocols (3 hours in ) may sacrifice efficiency.

Pharmacokinetic and Bioactivity Insights

  • Metabolic Stability : The isopropylsulfanyl group may enhance metabolic stability compared to smaller sulfanyl substituents (e.g., methyl in ) due to steric shielding of the sulfur atom.
  • Solubility : Nitro-substituted derivatives () exhibit lower aqueous solubility than thiophene/methoxy analogs, highlighting the impact of substituent polarity.

Preparation Methods

Reaction Conditions and Yield

  • Catalyst Loading : 10 mol% TrCl.

  • Solvent : Chloroform (10 mL).

  • Temperature : Reflux (61°C).

  • Time : 30–60 minutes.

  • Yield : 85–92%.

The mechanism involves initial Knoevenagel condensation between thiophene-2-carbaldehyde and dimedone, forming an enone intermediate. Subsequent Michael addition of 6-amino-2-(isopropylthio)-3-methylpyrimidin-4(3H)-one followed by cyclodehydration yields the tetracyclic core. TrCl enhances electrophilicity via transient carbocation generation, accelerating ring closure.

Solvent-Free Synthesis with DABCO

DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes the reaction under solvent-free conditions at 90°C. This method eliminates solvent handling and reduces reaction times.

Optimized Parameters

  • Catalyst : 25 mol% DABCO.

  • Temperature : 90°C.

  • Time : 20–40 minutes.

  • Yield : 88–90%.

DABCO promotes enolate formation from dimedone, facilitating nucleophilic attack on the aldehyde. The absence of solvent increases reactant concentration, improving kinetics. Post-reaction purification involves washing with aqueous ethanol (20:80 v/v) to remove DABCO, followed by recrystallization in acetone.

Ultrasound-Assisted Cyclocondensation

Ultrasound irradiation (40 kHz) enhances reaction efficiency by cavitation, reducing time and energy input. Thiophene-2-carbaldehyde, dimedone, and 6-amino-2-(isopropylthio)-3-methylpyrimidin-4(3H)-one react in ethanol under ultrasonic conditions.

Key Advantages

  • Reaction Time : 15–25 minutes.

  • Yield : 89–93%.

  • Catalyst-Free : Avoids metal residues.

Ultrasound accelerates intermediate formation and cyclization via localized heating and mixing. This method is scalable and environmentally favorable, aligning with green chemistry principles.

Post-Synthetic Thiofunctionalization

For substrates lacking the isopropylthio group, post-synthetic modification introduces the propan-2-ylsulfanyl moiety. The pyrimidoquinoline core (synthesized via MCRs) undergoes nucleophilic substitution with isopropylthiol in DMF at 80°C.

Substitution Parameters

  • Reagent : Isopropylthiol (2 equiv).

  • Base : K2CO3 (1.5 equiv).

  • Time : 6 hours.

  • Yield : 75–80%.

This step ensures regioselectivity at position 2, confirmed via NMR and X-ray crystallography.

Comparative Analysis of Methods

ParameterTrCl MethodDABCO MethodUltrasoundPost-Synthetic
Catalyst TrClDABCONoneK2CO3
Solvent ChloroformSolvent-freeEthanolDMF
Time (min) 30–6020–4015–25360
Yield (%) 85–9288–9089–9375–80
Purity >95%>94%>96%>90%

The ultrasound method offers the highest yield and shortest time, while TrCl and DABCO methods provide robust catalytic pathways. Post-synthetic modification is less efficient but necessary for late-stage functionalization[1–4].

Mechanistic Insights

Knoevenagel-Michael Cyclocondensation

  • Knoevenagel Condensation : Thiophene-2-carbaldehyde and dimedone form an α,β-unsaturated ketone.

  • Michael Addition : 6-Amino-2-(isopropylthio)pyrimidinone attacks the enone, generating an aminodienone.

  • Cyclodehydration : Intramolecular attack by the pyrimidine amine forms the pyrimidoquinoline core.

  • Oxidation : Air oxidation or mild oxidizing agents convert the intermediate to the dione.

Role of Catalysts

  • TrCl : Generates carbocations, polarizing carbonyl groups for nucleophilic attack.

  • DABCO : Stabilizes enolates, enhancing Michael addition kinetics.

Purification and Characterization

Products are purified via recrystallization (aqueous ethanol or ethyl acetate) and characterized by:

  • 1H/13C NMR : Confirms substitution patterns and regiochemistry.

  • IR Spectroscopy : Identifies carbonyl (1670–1690 cm⁻¹) and thioether (650–700 cm⁻¹) groups.

  • Mass Spectrometry : Validates molecular weight (MW: 427.5 g/mol).

Challenges and Solutions

  • Regioselectivity : Competing cyclization pathways may yield regioisomers. Solution: Optimize catalyst and temperature.

  • Thiophene Stability : Thiophene-2-carbaldehyde may polymerize under acidic conditions. Solution: Use neutral catalysts like TrCl.

  • Sulfur Oxidation : Isopropylthio groups may oxidize. Solution: Conduct reactions under inert atmosphere.

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-component cyclocondensation reactions. Key steps include:

  • Formation of the pyrimidine ring via cyclization of thiourea derivatives with ketones or aldehydes under acidic conditions .
  • Introduction of the thiophen-2-yl substituent via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
  • Optimization of reaction time (48–72 hours) and temperature (80–110°C) to improve yield (reported 45–68% in analogous compounds) . Methodological Tip: Use TLC or HPLC to monitor reaction progress and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

  • 1H/13C NMR: Confirm the presence of methyl groups (δ 1.2–1.5 ppm), thiophene protons (δ 6.8–7.4 ppm), and the pyrimidine-dione core (δ 160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy: Identify C=O stretches (~1680–1720 cm⁻¹) and C-S bonds (~650–700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₂₁H₂₃N₃O₂S₂: 421.12 g/mol) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Prioritize assays aligned with structural analogs:

  • Anticancer: MTT assay against HeLa or MCF-7 cell lines (IC₅₀ comparisons with cisplatin as a control) .
  • Antimicrobial: Broth microdilution for MIC values against S. aureus or E. coli .
  • Enzyme inhibition: Fluorescence-based assays for kinases or topoisomerases, given the quinoline core’s DNA-intercalating potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Modify substituents: Replace the propan-2-ylsulfanyl group with bulkier tert-butyl or arylthio groups to assess steric effects on binding .
  • Introduce electron-withdrawing groups: Fluorine or nitro groups on the thiophene ring may improve interactions with hydrophobic enzyme pockets .
  • Use computational docking: Compare binding energies (ΔG) of derivatives with target proteins (e.g., EGFR or PARP) using AutoDock Vina .

Q. How should researchers address contradictions in biological activity data across similar compounds?

  • Validate assay conditions: Ensure consistent cell passage numbers, serum concentrations, and incubation times to reduce variability .
  • Control for solubility: Use DMSO stocks ≤0.1% to avoid solvent toxicity; confirm compound stability via LC-MS post-assay .
  • Cross-reference structural analogs: Compare with 5-(4-fluorophenyl)-8,8-dimethyl derivatives, which showed 3-fold higher anticancer activity than thiophene-containing analogs .

Q. What strategies are effective for resolving low bioavailability in preclinical models?

  • Prodrug design: Esterify the dione moiety to improve membrane permeability .
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to enhance aqueous solubility and prolong half-life .
  • Pharmacokinetic profiling: Conduct LC-MS/MS to measure Cmax and AUC in rodent plasma after oral/intravenous administration .

Methodological and Data Analysis Questions

Q. How can researchers optimize HPLC purification for this compound?

  • Column choice: C18 reverse-phase column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA).
  • Detection: UV at 254 nm for quinoline absorption .
  • Challenge: Co-elution of byproducts—address with gradient elution (10–90% acetonitrile over 30 minutes) .

Q. What computational tools are suitable for predicting metabolic pathways?

  • Software: Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the thiophene ring) .
  • Metabolite identification: Combine in silico tools with in vitro microsomal assays (human liver microsomes + NADPH) .

Contradictions and Gaps in Current Evidence

  • Synthetic yields: Reported yields for analogous compounds vary (45–68%) due to sensitivity to moisture—recommend strict anhydrous conditions .
  • Biological targets: Limited data on specific enzyme interactions; prioritize proteome-wide affinity profiling .
  • In vivo data: No studies on toxicity or pharmacokinetics in the provided evidence—design acute toxicity assays in zebrafish or rodents .

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